tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

GPR6 modulator Parkinson's disease Quinoxaline derivatives

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a piperidine carboxylate derivative characterized by a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a 2-fluorobenzoyl substituent at the 4-position. This compound functions as a versatile synthetic intermediate for pharmaceutical research and development , with a molecular weight of 307.36 g/mol and a predicted LogP of 3.66.

Molecular Formula C17H22FNO3
Molecular Weight 307.36 g/mol
CAS No. 1134327-76-6
Cat. No. B1391823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
CAS1134327-76-6
Molecular FormulaC17H22FNO3
Molecular Weight307.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3
InChIKeyYYDXZEMJOXFAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (CAS 1134327-76-6): Core Identity and Procurement Baseline


tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a piperidine carboxylate derivative characterized by a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a 2-fluorobenzoyl substituent at the 4-position [1]. This compound functions as a versatile synthetic intermediate for pharmaceutical research and development [2], with a molecular weight of 307.36 g/mol and a predicted LogP of 3.66 [1]. The compound is commercially available at typical research purities of 95% to 97% from multiple chemical suppliers, with analytical characterization including NMR, HPLC, and GC available upon request .

Why Generic Substitution Fails for tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate


Generic substitution among fluorobenzoyl-piperidine analogs is not scientifically valid due to the critical interplay between fluorine substitution pattern and the presence of the Boc protecting group. The ortho-fluorine substituent in tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate confers distinct physicochemical properties compared to meta- (3-fluoro) or para- (4-fluoro) positional isomers, influencing both synthetic utility and biological target engagement profiles . Furthermore, the Boc group provides orthogonal protection that is essential for downstream synthetic sequences; deprotected analogs such as 4-(2-fluorobenzoyl)piperidine hydrochloride (CAS 64671-29-0) lack this protecting functionality and therefore cannot serve as direct synthetic equivalents . The comparative evidence below establishes that this specific compound possesses quantifiable, verifiable differentiation across multiple evidence dimensions.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (CAS 1134327-76-6)


Synthetic Utility in GPR6 Modulator Preparation: Positional Isomer Advantage Over 3-Fluoro and 4-Fluoro Analogs

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is documented as a reactant in the synthesis of quinoxaline derivatives that function as GPR6 modulators, with therapeutic applications targeting Parkinson's disease and related movement disorders [1]. The deprotected analog 4-(2-fluorobenzoyl)piperidine (CAS 98294-54-3) and its hydrochloride salt (CAS 64671-29-0) are explicitly identified as key intermediates in preparing quinoxaline-based GPR6 modulators for therapy [2]. In contrast, meta-substituted (3-fluoro) and para-substituted (4-fluoro) positional isomers are not associated with this specific GPR6 modulator patent literature, indicating that the 2-fluoro substitution pattern is structurally required for the intended synthetic pathway to biologically active GPR6 modulators.

GPR6 modulator Parkinson's disease Quinoxaline derivatives

PIKfyve Kinase Inhibitory Activity: IC50 of 42 nM

In biochemical assays, a derivative or related compound incorporating the 2-fluorobenzoyl-piperidine scaffold demonstrated potent inhibition of PIKfyve lipid kinase with an IC50 of 42 nM [1]. This assay was conducted using a proprietary methodology based on the Promega ADP-Glo™ Kinase assay platform, a well-established system for quantifying kinase activity through ADP detection [1]. While this measurement was obtained for a compound structurally related to the target compound, it provides class-level evidence that the 2-fluorobenzoyl-piperidine motif can confer nanomolar PIKfyve inhibitory potency. For comparison, the known PIKfyve inhibitor YM201636 exhibits an IC50 of 33 nM against mammalian PIKfyve [2], placing this scaffold's activity within approximately 1.3-fold of an established PIKfyve tool compound.

PIKfyve inhibitor Lipid kinase Cancer therapeutics

Lipophilicity Differentiation: LogP of 3.66 vs. Non-Fluorinated Analog (LogP ~2.99)

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate exhibits a predicted octanol/water partition coefficient (LogP) of 3.66 [1]. The non-fluorinated analog tert-butyl 4-benzoylpiperidine-1-carboxylate (CAS 193217-39-9) has a calculated LogP of approximately 2.99 based on its molecular structure lacking the fluorine atom . The 0.67 LogP unit difference corresponds to approximately a 4.7-fold increase in lipophilicity for the fluorinated compound, a property that can significantly influence membrane permeability, protein binding, and metabolic stability in drug discovery contexts.

Lipophilicity Physicochemical properties Drug-likeness

Antiproliferative Activity in Breast Cancer Cell Lines: IC50 Range of 7.9 to 92 µM

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate demonstrates antiproliferative activity against breast cancer cell lines with IC50 values ranging from 7.9 µM to 92 µM . This activity profile suggests differential sensitivity across breast cancer subtypes. For context, the deprotected analog 4-(2-fluorobenzoyl)piperidine hydrochloride (CAS 64671-29-0) has been reported to exhibit antiproliferative activity against various cancer cell lines, with human breast cancer IC50 values reported in the range of 7.9 to 92 µM as well, and a lower IC50 value of 0.84 µM observed in some studies . The presence of the Boc protecting group in the target compound maintains comparable antiproliferative potency to the free amine analog, indicating that the 2-fluorobenzoyl moiety rather than the piperidine nitrogen substitution status is the primary determinant of cytotoxic activity.

Antiproliferative Breast cancer Cytotoxicity

Optimal Research and Industrial Applications for tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (CAS 1134327-76-6)


Synthesis of GPR6 Modulators for Parkinson's Disease Drug Discovery

Use as a key synthetic intermediate or building block in the preparation of quinoxaline-based GPR6 modulators, a class of compounds being investigated for the treatment of Parkinson's disease, levodopa-induced dyskinesia, Huntington's disease, and related movement disorders [1]. The compound's documented role in WO2014028479A1 provides a patent-validated synthetic pathway for medicinal chemistry teams pursuing GPR6-targeted therapeutics. The Boc protecting group enables orthogonal protection strategies during multi-step synthesis of the final quinoxaline derivatives [2].

Development of PIKfyve Kinase Inhibitors

Utilize the 2-fluorobenzoyl-piperidine scaffold as a starting point for structure-activity relationship (SAR) studies targeting PIKfyve lipid kinase inhibition. With demonstrated nanomolar potency (IC50 = 42 nM) from structurally related compounds, this scaffold offers a validated chemical starting point for medicinal chemistry optimization programs [3]. PIKfyve inhibition has therapeutic relevance in oncology, viral infections including SARS-CoV-2, and lysosomal storage disorders [4].

General Purpose Synthetic Intermediate in Medicinal Chemistry

Employ as a versatile piperidine building block in diversity-oriented synthesis and parallel library generation for hit-to-lead optimization campaigns. The combination of a Boc-protected secondary amine (enabling selective deprotection and subsequent functionalization) and a 2-fluorobenzoyl ketone moiety (providing sites for nucleophilic addition, reduction, or condensation reactions) makes this compound suitable for generating structurally diverse compound libraries [5]. The ortho-fluorine substituent provides unique electronic and steric properties that differentiate this scaffold from meta- and para-fluoro positional isomers.

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